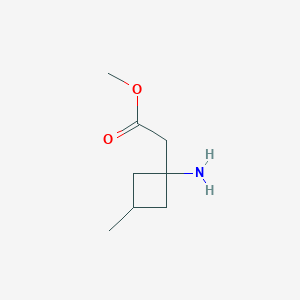
Methyl 2-(1-amino-3-methylcyclobutyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-amino-3-methylcyclobutyl)acetate is an organic compound with the molecular formula C8H15NO2. It is a derivative of cyclobutane, featuring an amino group and a methyl ester functional group. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-3-methylcyclobutyl)acetate typically involves the reaction of 1-amino-3-methylcyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-3-methylcyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Methyl 2-(1-amino-3-methylcyclobutyl)acetate is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-amino-3-methylcyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-amino-2-methylcyclobutyl)acetate
- Methyl 2-(1-amino-4-methylcyclobutyl)acetate
- Ethyl 2-(1-amino-3-methylcyclobutyl)acetate
Uniqueness
Methyl 2-(1-amino-3-methylcyclobutyl)acetate is unique due to its specific substitution pattern on the cyclobutane ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 2-(1-amino-3-methylcyclobutyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
Chemical Properties:
- Molecular Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
- IUPAC Name : this compound
The compound can be synthesized through various methods involving cyclobutane derivatives. A common approach includes the reaction of cyclobutane derivatives with acetic acid derivatives, leading to the formation of the ester linkage characteristic of this compound.
Biological Activity
This compound has been studied for its interactions with biological targets, particularly in the context of cancer therapy and neuropharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as a modulator of certain signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
-
Antitumor Activity :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant growth inhibition in lymphoma and leukemia models, suggesting its potential as an anticancer agent .
- The compound's mechanism involves the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells, indicating effective engagement of apoptotic pathways .
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 2-(1-amino-3-methylcyclobutyl)acetate |
InChI |
InChI=1S/C8H15NO2/c1-6-3-8(9,4-6)5-7(10)11-2/h6H,3-5,9H2,1-2H3 |
InChI Key |
LJCMSFQBUMPOIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















